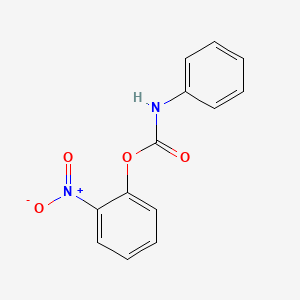
1-Isobutylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-succinimide is a chemical compound belonging to the class of succinimides Succinimides are cyclic imides derived from succinic acid N-isobutyl-succinimide is characterized by the presence of an isobutyl group attached to the nitrogen atom of the succinimide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-isobutyl-succinimide can be synthesized through the reaction of succinic anhydride with isobutylamine. The reaction typically involves heating the reactants in a suitable solvent, such as toluene or xylene, under reflux conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the succinimide ring.
Industrial Production Methods
In an industrial setting, the synthesis of N-isobutyl-succinimide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-isobutyl-succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-isobutyl-succinamic acid.
Reduction: Reduction of N-isobutyl-succinimide can yield N-isobutyl-succinamic acid.
Substitution: The succinimide ring can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: N-isobutyl-succinamic acid.
Reduction: N-isobutyl-succinamic acid.
Substitution: Various substituted succinimides depending on the nucleophile used.
Applications De Recherche Scientifique
N-isobutyl-succinimide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: N-isobutyl-succinimide derivatives have potential therapeutic applications, including as anticonvulsants and anti-inflammatory agents.
Industry: It is used as an additive in lubricants and as a dispersant in various formulations.
Mécanisme D'action
The mechanism of action of N-isobutyl-succinimide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with proteins and other biomolecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
N-isobutyl-succinimide can be compared with other succinimide derivatives, such as:
- N-methyl-succinimide
- N-ethyl-succinimide
- N-propyl-succinimide
Uniqueness
N-isobutyl-succinimide is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other succinimides may not be as effective.
Conclusion
N-isobutyl-succinimide is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes
Propriétés
Numéro CAS |
13916-45-5 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
1-(2-methylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h6H,3-5H2,1-2H3 |
Clé InChI |
PENBMGNNJROBRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


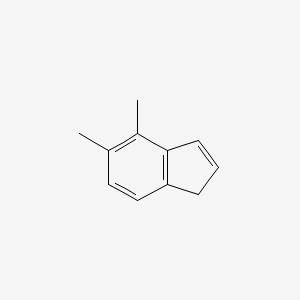
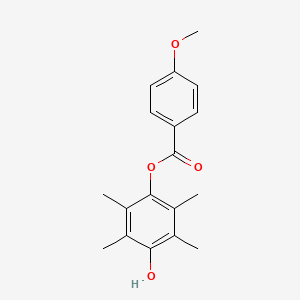
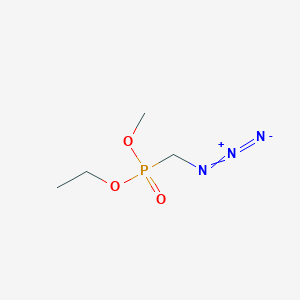
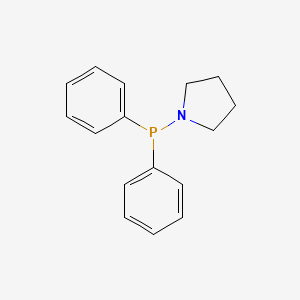
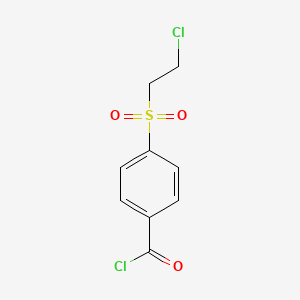


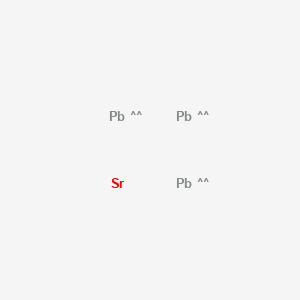
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
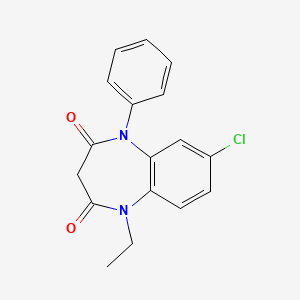
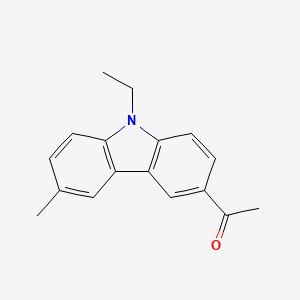

![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
